Ethyl 2-amino-6-bromobenzoate

Purity Specification Procurement Quality Analytical Chemistry

Ethyl 2-amino-6-bromobenzoate is a sterically congested, 1,2,3-trisubstituted benzene essential for constructing the 6-bromo-chromene core of HA14-1 and related Bcl-2/Bcl-XL/Bcl-w antagonists. The unique ortho-amino/ortho-bromo geometry dictates cyclization regiochemistry that positional isomers (4-bromo, 5-bromo) cannot replicate. The ethyl ester provides an optimal LogP (~2.6-2.9) for cellular assays, outperforming methyl ester (LogP ~1.9-2.3) and free acid forms. This ≥98% purity intermediate ensures SAR fidelity in medicinal chemistry campaigns, eliminating isomeric contaminants that confound activity readouts. Also serves as a sterically demanding handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to construct diverse N-heterocycles. Confirm correct 6-bromo regioisomer before ordering.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 153500-75-5
Cat. No. B178098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-6-bromobenzoate
CAS153500-75-5
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC=C1Br)N
InChIInChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3
InChIKeyRNWLZUKQXXYCQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-6-Bromobenzoate (CAS 153500-75-5): A Critical Sterically Congested Intermediate for Bcl-2 Antagonist Synthesis


Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) is a specialized trisubstituted benzene derivative featuring a 1,2,3-substitution pattern (ortho-amino, ortho-bromo, and ethyl ester) that introduces significant steric crowding around the ester functionality . This steric hindrance distinguishes it from more commonly available para-substituted isomers . The compound serves as a key intermediate in medicinal chemistry, with primary research application in the synthesis and structure-activity relationship (SAR) studies of novel small-molecule antagonists designed to target the Bcl-2 family of anti-apoptotic proteins .

Why Positional Isomers and Ester Analogs Cannot Substitute for Ethyl 2-Amino-6-Bromobenzoate in Critical Bcl-2 Antagonist Synthesis


In the synthesis of chromene-based Bcl-2 antagonists such as HA14-1 and its analogues, the specific 6-bromo substitution pattern and ethyl ester of this compound are not interchangeable with positional isomers (e.g., 5-bromo or 4-bromo) or other ester analogs (e.g., methyl or acid forms) without fundamentally altering reaction outcomes and final product activity. The 1,2,3-substitution pattern introduces steric constraints that uniquely dictate cyclization regiochemistry , while the ethyl ester provides an optimal balance of lipophilicity (LogP ~2.6–2.9) and reactivity distinct from the methyl ester (LogP ~1.9–2.3) or free acid . The Bcl-2 antagonist HA14-1 specifically requires the 6-bromo-ethyl ester scaffold, and altering the bromine position or ester group has been shown to affect binding affinity and cytotoxicity in SAR studies [1].

Quantitative Differentiation Evidence for Ethyl 2-Amino-6-Bromobenzoate vs. Close Analogs: Purity, LogP, and Scaffold Criticality


Commercial Purity Specification: ≥98% Purity in ≥95% of Vendor Offerings vs. 5-Bromo Isomer with Predominantly 95% Purity

Ethyl 2-amino-6-bromobenzoate (CAS 153500-75-5) is commercially offered with a minimum purity specification of 98% (HPLC) by multiple suppliers including Synblock, Leyan, and MolCore . In contrast, the 5-bromo positional isomer (ethyl 2-amino-5-bromobenzoate, CAS 63243-76-5) is predominantly available at 95% purity across major vendors . This 3% absolute purity differential, coupled with the availability of comprehensive analytical documentation (NMR, HPLC, LC-MS) for the 6-bromo compound , reduces the risk of introducing positional isomer impurities that could confound SAR studies or lead to failed reactions in multi-step syntheses.

Purity Specification Procurement Quality Analytical Chemistry

LogP Lipophilicity: Ethyl 2-Amino-6-Bromobenzoate (LogP ~2.6–2.9) vs. Methyl 2-Amino-6-Bromobenzoate (LogP ~1.9–2.3)

The predicted LogP for ethyl 2-amino-6-bromobenzoate is reported as 2.92 (BenchChem) and 2.6 (multiple prediction sources), reflecting high lipophilicity and poor water solubility . For the methyl ester analog (methyl 2-amino-6-bromobenzoate, CAS 135484-78-5), predicted LogP values range from approximately 1.9 to 2.3 . This ~0.6–0.9 LogP differential translates to an approximately 4- to 8-fold higher octanol-water partition coefficient for the ethyl ester, which may influence membrane permeability and metabolic stability in biological assays .

Lipophilicity LogP ADME Prediction

Scaffold Criticality: 6-Bromo Substitution Is Required for Bcl-2 Binding Affinity in Chromene Antagonists

Ethyl 2-amino-6-bromobenzoate is a direct precursor to HA14-1 (ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate), a prototype Bcl-2/Bcl-XL antagonist with an IC50 of approximately 9 μM in competing with Flu-BakBH3 binding [1]. Structure-activity relationship (SAR) studies have demonstrated that modifications at the 6-position of the chromene ring significantly alter binding affinity; the 6-bromo substitution is essential for optimal antagonist activity [2]. Analogues with different substitution patterns or lacking the bromine atom exhibit reduced or abolished Bcl-2 inhibition [3].

Bcl-2 Antagonist SAR Chromene Scaffold

Optimal Research and Industrial Application Scenarios for Ethyl 2-Amino-6-Bromobenzoate (CAS 153500-75-5)


Synthesis of Bcl-2/Bcl-XL Chromene Antagonists (e.g., HA14-1 and Optimized Analogues)

Ethyl 2-amino-6-bromobenzoate is the direct starting material for constructing the 6-bromo-chromene core of HA14-1 and related Bcl-2 antagonists. The 1,2,3-substitution pattern with ortho-amino and ortho-bromo groups is essential for the cyclization reaction that forms the chromene scaffold . Using the correct 6-bromo isomer is critical, as positional isomers fail to produce the desired cyclization regiochemistry, and alternative esters (methyl) or the free acid yield suboptimal physicochemical properties for cellular assays [1].

Medicinal Chemistry SAR Studies of Anti-Apoptotic Protein Antagonists

In SAR campaigns targeting Bcl-2, Bcl-XL, and Bcl-w, this compound serves as a validated starting point for systematic variation of the chromene scaffold. Its high commercial purity (≥98%) ensures that observed biological activity differences are attributable to structural modifications rather than impurities or isomeric contaminants . The compound's documented role in generating analogues with >3-fold improved binding affinity underscores its utility as a reliable scaffold for iterative optimization [1].

Synthesis of Sterically Hindered Polycyclic Nitrogen Heterocycles

Beyond Bcl-2 antagonists, the 1,2,3-substitution pattern of ethyl 2-amino-6-bromobenzoate provides a unique sterically congested environment for constructing diverse nitrogen heterocycles via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . The ortho-bromine serves as a handle for C-C and C-N bond formation, while the ortho-amino group can participate in cyclization or be further functionalized. The ethyl ester provides orthogonal reactivity and can be hydrolyzed or reduced post-coupling [1].

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